molecular formula C8H10O B1147740 2-Phenylethanol - 13C2 CAS No. 68661-17-6

2-Phenylethanol - 13C2

Cat. No.: B1147740
CAS No.: 68661-17-6
M. Wt: 124.15
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Description

Overview of 2-Phenylethanol's Natural Occurrence and Biotechnological Interest

2-Phenylethanol (B73330) (2-PE) is a naturally occurring aromatic alcohol responsible for the characteristic rose-like fragrance of many flowers, including roses, hyacinths, and jasmine. mdpi.com Beyond its presence in flora, it is also found in a variety of fermented products, such as cider. amazonaws.com This compound is widely utilized in the cosmetics, food, and pharmaceutical industries as a fragrance, flavor enhancer, and preservative. mdpi.comnih.govfrontiersin.org

The increasing consumer demand for natural products has spurred significant interest in the biotechnological production of 2-PE as an alternative to chemical synthesis, which often relies on petroleum-based feedstocks. frontiersin.orgmdpi.com Microorganisms, particularly yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus, can produce 2-PE through the biotransformation of L-phenylalanine via the Ehrlich pathway. mdpi.comjmb.or.krtaylorfrancis.com Researchers are actively exploring metabolic engineering and synthetic biology approaches to improve the efficiency and yield of microbial 2-PE production, making it a more economically viable and environmentally friendly option. jmb.or.kracs.org The study of 2-PE's biosynthetic pathways in both plants and microbes is a key area of research, aiming to enhance its production for various industrial applications. nih.govfrontiersin.org

Fundamental Role of Isotopic Labeling in Advanced Chemical and Biochemical Research

Isotopic labeling is a powerful technique that involves replacing one or more atoms in a molecule with their isotopes. wikidoc.orgwikipedia.org These isotopes can be either stable or radioactive. wikipedia.org Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are non-radioactive and are particularly useful for long-term studies and applications in humans. studysmarter.co.ukcreative-proteomics.com The key principle behind isotopic labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes, but its unique mass or nuclear properties allow it to be tracked and detected. wikidoc.org

This technique is indispensable for a wide range of research applications:

Metabolic Pathway Elucidation: By introducing a labeled substrate into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways, providing a detailed map of cellular metabolism. studysmarter.co.ukalfa-chemistry.com

Reaction Mechanism Studies: Isotopic labeling helps to determine the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. wikidoc.orgwikipedia.org

Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are crucial for studying how drugs are absorbed, distributed, metabolized, and excreted (ADME) in the body. symeres.comnih.gov

Quantitative Analysis: Isotope dilution mass spectrometry, which uses labeled compounds as internal standards, allows for highly accurate quantification of molecules in complex mixtures. creative-proteomics.comsymeres.com

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled molecules, providing invaluable insights into complex biological and chemical systems. wikipedia.orgacs.org

Rationale for Research on 2-Phenylethanol-[1,2-13C2] as a Tracer Molecule

2-Phenylethanol-[1,2-¹³C₂] is a specialized form of 2-PE where the two carbon atoms in the ethanol (B145695) side chain are the stable isotope ¹³C. medchemexpress.com This specific labeling pattern makes it an excellent tracer for studying the biosynthesis and metabolism of 2-PE and related compounds.

The rationale for using 2-Phenylethanol-[1,2-¹³C₂] in research stems from its ability to provide unambiguous information about the fate of the ethanol side chain during biochemical transformations. For instance, in studies of plant and microbial metabolism, feeding organisms with ¹³C-labeled precursors can help to elucidate the precise biosynthetic pathways leading to 2-PE formation. researchgate.net By analyzing the incorporation of the ¹³C label into 2-PE and its metabolites, researchers can confirm the involvement of specific enzymes and intermediates.

Furthermore, in metabolic studies, 2-Phenylethanol-[1,2-¹³C₂] can be used to track the breakdown of 2-PE and identify its metabolic products. This is particularly important for understanding its biological activity and potential interactions within an organism. The distinct mass of the ¹³C atoms allows for clear differentiation from the naturally abundant ¹²C, enabling precise tracking using mass spectrometry.

Properties

CAS No.

68661-17-6

Molecular Formula

C8H10O

Molecular Weight

124.15

Purity

95% min.

Synonyms

2-Phenylethanol - 13C2

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for 2 Phenylethanol 1,2 13c2

Chemical Synthesis Approaches for Positional [1,2-13C2]-Labeling

The precise placement of isotopic labels through chemical synthesis is a cornerstone of modern analytical and metabolic research. medchemexpress.com For 2-Phenylethanol-[1,2-13C2], this requires a multi-step approach beginning with carefully selected starting materials.

Design and Selection of [13C2]-Enriched Starting Materials

The synthesis of 2-Phenylethanol-[1,2-13C2] fundamentally relies on the use of precursors already containing the desired adjacent 13C atoms. A common strategy involves starting with a simple, commercially available, doubly labeled C2 fragment.

One established method for preparing a related compound, 1-phenylpropyne-2,3-13C2, starts with methyl-13C iodide. cdnsciencepub.com This suggests that for 2-Phenylethanol-[1,2-13C2], a similar approach using a C2-labeled synthon is feasible. For instance, a synthetic route could be designed starting from [1,2-¹³C₂]acetyl chloride. This precursor can be synthesized from [1,2-¹³C₂]acetic acid.

Another approach involves the use of [1,2-13C2]1,2-dibromoethane. This compound can be reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the carbon-carbon bond, yielding 2-phenylbromoethane with the desired labeling pattern. academicjournals.org The selection of these starting materials is critical as it dictates the subsequent reaction pathway and ensures the specific positional labeling of the final product.

Optimized Reaction Pathways for Site-Specific Carbon-13 Incorporation

Once an appropriately labeled starting material is selected, the reaction pathway must be optimized to construct the 2-phenylethanol (B73330) molecule while preserving the isotopic labels' positions.

A prevalent synthetic route is the Friedel-Crafts reaction. mdpi.com For instance, benzene (B151609) can be acylated with [1,2-¹³C₂]acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce [1,2-¹³C₂]acetophenone. This ketone is then reduced to the corresponding alcohol, [1,2-¹³C₂]-1-phenylethanol. Subsequent hydrogenation of the alcohol yields the desired 2-Phenylethanol-[1,2-13C2].

Alternatively, a Grignard reaction provides another robust pathway. Phenylmagnesium bromide, prepared from bromobenzene, can be reacted with [1,2-13C2]ethylene oxide. This reaction forms the crucial carbon-carbon bond and directly incorporates the labeled two-carbon unit, yielding 2-Phenylethanol-[1,2-13C2] after an acidic workup. A similar strategy has been used in the synthesis of 2-phenylethanol using unlabeled reagents. academicjournals.orgmdpi.com

Another method involves the hydrogenation of styrene (B11656) oxide. mdpi.comprepchem.com To apply this to labeled synthesis, one would first need to synthesize [1,2-13C2]styrene oxide. This could potentially be achieved from a labeled styrene precursor.

The following table summarizes potential synthetic pathways:

Starting Material(s)Key ReactionsIntermediate(s)Final Product
Benzene, [1,2-¹³C₂]Acetyl ChlorideFriedel-Crafts Acylation, Reduction[1,2-¹³C₂]Acetophenone2-Phenylethanol-[1,2-13C2]
Bromobenzene, [1,2-13C2]Ethylene OxideGrignard ReactionPhenylethoxy magnesium chloride-[1,2-13C2]2-Phenylethanol-[1,2-13C2]
[1,2-13C2]Styrene OxideHydrogenation-2-Phenylethanol-[1,2-13C2]

Biotechnological Routes for Isotopic Enrichment of 2-Phenylethanol

Biotechnological methods offer a "greener" alternative to chemical synthesis, leveraging the metabolic machinery of microorganisms to produce isotopically labeled compounds.

Microbial Fermentation with [13C]-Labeled Precursors (e.g., [13C]-Glucose, [13C]-L-Phenylalanine)

The production of 2-phenylethanol in many microorganisms, particularly yeasts like Saccharomyces cerevisiae, occurs via the Ehrlich pathway. mdpi.comoup.comresearchgate.net This pathway catabolizes amino acids into their corresponding fusel alcohols. oup.com By supplying these microbes with specifically labeled precursors, one can direct the incorporation of 13C into the final product.

Using [U-13C]-L-Phenylalanine: The most direct biotechnological route to 2-Phenylethanol-[1,2-13C2] would involve feeding microorganisms with L-phenylalanine that is already labeled at the Cα and Cβ positions. The Ehrlich pathway converts L-phenylalanine to 2-phenylethanol through a series of enzymatic steps: transamination, decarboxylation, and reduction. nih.govresearchgate.net If the starting L-phenylalanine is appropriately labeled, the resulting 2-phenylethanol will retain this labeling pattern.

Using [U-13C]-Glucose: A less direct but common approach is to use uniformly labeled glucose ([U-13C]-glucose) as the sole carbon source in the fermentation medium. mdpi.comsigmaaldrich.com Microorganisms will metabolize the labeled glucose through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway to synthesize aromatic amino acids, including L-phenylalanine, via the shikimate pathway. mdpi.commdpi.com This newly synthesized L-phenylalanine, now containing 13C atoms derived from the glucose, then enters the Ehrlich pathway to produce 13C-labeled 2-phenylethanol. mdpi.comoup.com While this method is effective for general labeling, achieving specific [1,2-13C2] labeling is more complex and depends on the intricacies of the metabolic network. Studies on cathodic electro-fermentation have utilized fully labeled 13C glucose to trace metabolic shifts, demonstrating the utility of this precursor in understanding and directing fermentation pathways. nih.gov

The following table outlines the key enzymes and transformations in the Ehrlich pathway for 2-phenylethanol production:

StepReactionEnzyme(s)PrecursorProduct
1TransaminationAromatic amino acid transaminases (e.g., Aro8, Aro9)L-PhenylalaninePhenylpyruvate
2DecarboxylationPhenylpyruvate decarboxylases (e.g., Aro10)PhenylpyruvatePhenylacetaldehyde (B1677652)
3ReductionAlcohol dehydrogenases (ADH)Phenylacetaldehyde2-Phenylethanol

Data sourced from multiple studies on yeast metabolism. oup.commdpi.com

Metabolic Engineering Strategies for Enhanced Production of 13C-Labeled 2-Phenylethanol

To improve the yield and efficiency of 13C-labeled 2-phenylethanol production, researchers employ metabolic engineering to modify the host microorganism's genetic makeup. These strategies aim to channel more of the labeled precursor into the desired product.

Key strategies include:

Overexpression of Ehrlich Pathway Genes: Increasing the expression of key enzymes in the Ehrlich pathway, such as phenylpyruvate decarboxylase (Aro10) and alcohol dehydrogenase (ADH), can significantly boost the conversion of L-phenylalanine to 2-phenylethanol. nih.govacs.org

Blocking Competing Pathways: To prevent the diversion of labeled intermediates to other metabolic products, competing pathways can be blocked. For example, deleting genes responsible for synthesizing other aromatic compounds or degrading L-phenylalanine through alternative routes can increase the flux towards 2-phenylethanol. acs.org In cyanobacteria, combining metabolite doping with the overexpression of the native Shikimate Kinase has been shown to boost the carbon flow into the Shikimate Pathway, leading to higher 2-PE yields. frontiersin.org

Enhancing Precursor Supply: For production from glucose, engineering the upstream shikimate pathway to produce more L-phenylalanine is a critical step. This can involve overexpressing key enzymes in the shikimate pathway and removing feedback inhibition mechanisms that would otherwise limit L-phenylalanine synthesis. frontiersin.orgnih.gov

Improving Precursor Uptake: Engineering the cell's transport systems to more efficiently take up labeled precursors like L-phenylalanine from the medium can also enhance production. nih.gov

Research in Yarrowia lipolytica has demonstrated that a stepwise refactoring of the Ehrlich pathway, coupled with blocking precursor-competing pathways, can increase 2-phenylethanol production by over four-fold. nih.govacs.org Similarly, engineering Escherichia coli by constructing a synthetic pathway and optimizing the expression of key genes has led to significant improvements in 2-phenylethanol synthesis from glucose. nih.govnih.gov These engineered strains provide a powerful platform for the efficient production of isotopically labeled 2-phenylethanol for various research applications. frontiersin.org

Analytical Characterization and Validation of 2 Phenylethanol 1,2 13c2

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing detailed information on molecular weight, isotopic purity, and quantification.

High-Resolution Mass Spectrometry for Verification of Isotopic Purity and Molecular Weight

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and verifying the isotopic purity of 2-Phenylethanol-[1,2-13C2]. HRMS instruments, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, offer the high resolving power necessary to distinguish between isotopologues and isobaric interferences. nih.gov This capability is crucial for ensuring that the observed mass corresponds accurately to the molecule containing two 13C atoms, thereby confirming its molecular weight and the success of the isotopic labeling. The high mass accuracy of these instruments allows for the confident determination of the compound's elemental formula.

The isotopic purity is a critical parameter, and HRMS can precisely determine the percentage of the M+2 isotopologue (2-Phenylethanol-[1,2-13C2]) relative to the unlabeled (M) and single-labeled (M+1) species. A mass accuracy of 1 ppm or better is often required to correctly distinguish the combination of 13C and 15N enrichment in doubly-labeled proteins, highlighting the precision needed for such analyses. acs.org

Table 1: Theoretical vs. Observed Mass of 2-Phenylethanol (B73330) Isotopologues

IsotopologueTheoretical Monoisotopic Mass (Da)
2-Phenylethanol (C8H10O)122.0732
2-Phenylethanol-[1,2-13C2] (C6 13C2 H10O)124.0799

Note: This table presents the theoretical monoisotopic masses. Actual observed masses in HRMS analysis would be expected to be very close to these values, within the mass accuracy limits of the instrument.

Isotope Ratio Mass Spectrometry (IRMS) for Quantification of 13C Enrichment

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for the high-precision measurement of isotope ratios. While conventional mass spectrometry can determine isotopic distribution, IRMS provides highly accurate quantification of 13C enrichment in a given sample. researchgate.netresearchgate.net This is achieved by converting the sample into a simple gas, such as CO2, through combustion, and then measuring the ratio of the different isotopic masses (e.g., 45/44 for 13CO2/12CO2). thermofisher.com

Coupling with Chromatography (GC-MS, LC-MS) for Labeled Compound Detection and Quantification in Complex Mixtures

The coupling of chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful approach for the detection and quantification of labeled compounds within complex biological or environmental matrices. researchgate.netsemanticscholar.org These hyphenated techniques provide the separation power of chromatography with the sensitive and specific detection of mass spectrometry.

In GC-MS analysis, 2-phenylethanol can be separated from other volatile and semi-volatile compounds in a mixture before being introduced into the mass spectrometer for detection. researchgate.netnih.gov The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity and isotopic labeling of the compound. researchgate.net LC-MS is similarly employed for the analysis of 2-Phenylethanol-[1,2-13C2] in liquid samples, offering robust and sensitive quantification. nih.govnih.gov The use of isotopically labeled internal standards, such as 2-Phenylethanol-[1,2-13C2], is standard practice in quantitative LC-MS/MS methods to correct for matrix effects and variations in instrument response, thereby ensuring accurate quantification of the target analyte. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the position of isotopic labels.

13C-NMR for Confirmation of Positional Labeling and Structural Analysis

13C-NMR spectroscopy is the definitive method for confirming the specific positions of the 13C labels within the 2-Phenylethanol-[1,2-13C2] molecule. By analyzing the 13C-NMR spectrum, researchers can verify that the isotopic enrichment has occurred at the C1 and C2 positions of the ethanol (B145695) backbone. The chemical shifts of the labeled carbons will be distinct and can be assigned based on established spectral data for 2-phenylethanol. hmdb.ca

The presence of 13C-13C coupling (J-coupling) between the adjacent labeled carbons provides unequivocal evidence of the [1,2-13C2] labeling pattern. This coupling would manifest as splitting in the signals of the labeled carbons, a feature absent in the spectrum of the unlabeled compound or a singly labeled analogue.

Table 2: Representative 13C-NMR Chemical Shifts for 2-Phenylethanol

Carbon AtomApproximate Chemical Shift (ppm)
C1 (CH2OH)~63
C2 (CH2-Ph)~39
C-ipso~139
C-ortho~129
C-meta~128
C-para~126

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. In 2-Phenylethanol-[1,2-13C2], the signals for C1 and C2 would be expected to show splitting due to 13C-13C coupling.

Advantages of 13C-Labeling for Signal Resolution in NMR Spectroscopy

The use of 13C labeling offers significant advantages for NMR spectroscopy, primarily by enhancing signal sensitivity and resolution. nih.govsigmaaldrich.com The natural abundance of 13C is only about 1.1%, which results in low signal intensity in standard 13C-NMR experiments. nih.gov By synthetically enriching the molecule with 13C, the signal-to-noise ratio is dramatically improved, allowing for more rapid data acquisition and the observation of less abundant species.

Furthermore, the large chemical shift dispersion of 13C NMR (typically 0-220 ppm) compared to 1H NMR (0-12 ppm) means that signals are less likely to overlap, even in complex molecules. nih.govlibretexts.org This leads to better-resolved spectra where individual carbon atoms can be more easily distinguished and assigned. libretexts.orglibretexts.org This enhanced resolution is particularly beneficial for structural elucidation and for studying molecular interactions where subtle changes in the chemical environment of specific carbon atoms can be detected.

Advanced NMR Techniques for Investigating Labeled 2-Phenylethanol in Biological Systems

The use of 2-Phenylethanol labeled with stable isotopes, specifically 2-Phenylethanol-[1,2-13C2], is a powerful strategy for metabolic studies within biological systems. The ¹³C enrichment is essential for overcoming the low natural abundance (approximately 1.1%) of this isotope, which otherwise results in low sensitivity in NMR experiments. nih.govceitec.cz Advanced NMR techniques leverage this isotopic labeling to unambiguously track the molecule's fate, determine its structure, and understand its interactions within a complex cellular environment. alfa-chemistry.com

In biological samples, spectra are often crowded with signals from numerous metabolites, making identification challenging. frontiersin.org Two-dimensional (2D) heteronuclear NMR experiments are therefore employed to resolve overlapping signals and detect characteristic labeling patterns. frontiersin.org For 2-Phenylethanol-[1,2-13C2], several advanced NMR methods are particularly applicable:

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. ceitec.czfrontiersin.org For 2-Phenylethanol-[1,2-13C2], HSQC would generate specific cross-peaks for the labeled C1 and C2 positions and their attached protons. This allows for the precise identification and tracking of the labeled compound even in a complex mixture, as the large chemical shift range of ¹³C provides excellent signal dispersion and reduces peak overlap. nih.govnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between ¹H and ¹³C nuclei that are separated by two or three bonds. ceitec.czfrontiersin.org This technique is invaluable for confirming the structure of 2-Phenylethanol-[1,2-13C2] and its metabolites by revealing longer-range connectivities within the molecule.

Isotope-Filtered NMR: These experiments are designed to selectively observe only the molecules that contain the ¹³C label. researchgate.net By filtering out the signals from all unlabeled molecules in the biological matrix, the resulting spectrum is significantly simplified, containing only resonances from 2-Phenylethanol-[1,2-13C2] and any metabolites derived from it. This is a powerful tool for reducing spectral complexity in in-cell NMR studies. researchgate.net

Analysis of ¹³C-¹³C Coupling Constants: The direct bond between the two ¹³C atoms in 2-Phenylethanol-[1,2-13C2] gives rise to a specific one-bond coupling constant (¹J_CC_). Measuring this and other long-range ¹³C-¹³C coupling constants can provide detailed conformational information about the molecule's ethyl side chain. nih.gov These couplings can be crucial for understanding how the molecule interacts with biological targets like proteins or membranes.

These advanced techniques provide a multi-faceted approach to studying labeled compounds in biological systems, offering enhanced resolution, sensitivity, and specificity compared to simpler 1D NMR methods. nih.gov

Table 1: Advanced NMR Techniques and Their Applications for 2-Phenylethanol-[1,2-13C2]

Technique Information Provided Application for 2-Phenylethanol-[1,2-13C2]
HSQC Correlation of directly bonded ¹H-¹³C nuclei. ceitec.cz Unambiguous identification and tracking of the labeled C1 and C2 positions in complex biological mixtures. frontiersin.org
HMBC Correlation of ¹H-¹³C nuclei over 2-3 bonds. ceitec.cz Structural confirmation of the parent compound and its potential metabolites. frontiersin.org
Isotope-Filtering Selective detection of signals from ¹³C-labeled molecules. researchgate.net Simplification of complex spectra from cell extracts to exclusively monitor the labeled compound. researchgate.net

| ¹³C-¹³C Coupling Analysis | Provides data on bond connectivity and molecular conformation. nih.gov | Elucidation of the conformational state of the ethyl group, which is critical for understanding molecular interactions. nih.gov |

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the analysis of 2-Phenylethanol-[1,2-13C2], enabling its separation from complex matrices, purification, and precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly effective methods, chosen based on the specific analytical goal.

HPLC is a robust technique for separating non-volatile or thermally sensitive compounds dissolved in a liquid mobile phase. For 2-Phenylethanol-[1,2-13C2], reverse-phase HPLC (RP-HPLC) is a commonly employed method. In one such application, 2-phenylethanol was quantified in fermentation broth using an HPLC system equipped with a Diode Array Detector (DAD). nih.gov The separation was achieved on a C18 reversed-phase column with an isocratic mobile phase of 70:30 water/acetonitrile, and detection was set at a wavelength of 259 nm. nih.gov

HPLC methods are also highly scalable and can be adapted for preparative separation to isolate and purify the compound. A simple RP-HPLC method using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been demonstrated for 2-phenylethanol analysis.

Table 2: Example HPLC Conditions for 2-Phenylethanol Analysis

Parameter Condition 1 Condition 2
Column Cosmosil 5C18-MS-II (250 x 4.6 mm) nih.gov Newcrom R1 nih.gov
Mobile Phase 70:30 Water/Acetonitrile (Isocratic) nih.gov Acetonitrile, Water, and Phosphoric Acid nih.gov
Detector Diode Array Detector (DAD) nih.gov Not Specified
Wavelength 259 nm nih.gov Not Specified

| Application | Quantification in fermentation broth nih.gov | Analytical separation and preparative isolation nih.gov |

As a volatile aromatic alcohol, 2-phenylethanol is ideally suited for analysis by Gas Chromatography (GC). This technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For quantification, a Flame Ionization Detector (FID) is often used due to its high sensitivity and wide linear range.

One study developed a GC-FID method for the determination of 2-phenylethanol in rose water. alfa-chemistry.com The method demonstrated a wide linear range of 1.0-300.0 mg/L and a low detection limit of 0.1 mg/L. alfa-chemistry.com The precision of the method was high, with relative standard deviations between 1.5% and 2.4%. alfa-chemistry.com

For definitive identification, GC is frequently coupled with Mass Spectrometry (GC-MS). The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, confirming the compound's identity. In one analysis, the retention time for 2-phenylethanol was found to be approximately 13.8 minutes. frontiersin.org

Table 3: Research Findings from GC Analysis of 2-Phenylethanol

Parameter Finding
Technique GC-FID alfa-chemistry.com
Linear Range 1.0 - 300.0 mg/L alfa-chemistry.com
Detection Limit 0.1 mg/L alfa-chemistry.com
Relative Standard Deviation (RSD) 1.5 - 2.4% alfa-chemistry.com
Technique GC-MS frontiersin.org

| Retention Time | ~13.8 minutes frontiersin.org |

Applications of 2 Phenylethanol 1,2 13c2 in Metabolic Pathway Elucidation

Tracing Biosynthetic Pathways in Microorganisms

In microorganisms, particularly yeast like Saccharomyces cerevisiae, 2-phenylethanol (B73330) is a significant flavor and aroma compound produced during fermentation. Isotopic tracer studies have been instrumental in delineating the metabolic pathways responsible for its synthesis.

Unraveling the Ehrlich Pathway Mechanisms using 13C2-Tracers

The Ehrlich pathway is a key metabolic route for the conversion of amino acids into higher alcohols, also known as fusel alcohols. In the context of 2-phenylethanol synthesis, L-phenylalanine is the precursor. While studies specifically using 2-Phenylethanol-[1,2-13C2] as a tracer are not prevalent, the pathway is often probed using 13C-labeled L-phenylalanine. This allows researchers to follow the carbon skeleton of the amino acid as it is transformed into 2-phenylethanol.

The process involves three main enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvate.

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652).

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol.

By using specifically labeled L-phenylalanine, the fate of each carbon atom can be traced, confirming the sequence of reactions and the enzymes involved. For instance, studies have shown that overexpression of genes encoding key enzymes in the Ehrlich pathway, such as transaminases (ARO8, ARO9) and decarboxylases (ARO10), can significantly increase the production of 2-phenylethanol from L-phenylalanine mdpi.com.

Key Enzymes in the Ehrlich Pathway for 2-Phenylethanol Production

EnzymeGene (in S. cerevisiae)Reaction Step
Aromatic aminotransferaseARO8, ARO9L-phenylalanine → Phenylpyruvate
Phenylpyruvate decarboxylaseARO10Phenylpyruvate → Phenylacetaldehyde
Alcohol dehydrogenaseADH1-5Phenylacetaldehyde → 2-Phenylethanol

Investigating the Shikimate Pathway in 13C-Enrichment Studies

The Shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids, including L-phenylalanine, in microorganisms and plants. researchgate.netnih.gov This pathway starts from central carbon metabolites, phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). Isotopic labeling studies using 13C-labeled glucose are crucial for quantifying the flux of carbon through this pathway towards the synthesis of aromatic compounds.

By analyzing the 13C-labeling patterns in L-phenylalanine and subsequently in 2-phenylethanol, researchers can determine the contribution of different carbon sources and the efficiency of the pathway. The intermediates of the Shikimate pathway, such as shikimate and chorismate, can also be analyzed for their 13C enrichment to identify potential bottlenecks in the pathway. nih.gov The biosynthesis of 2-phenylethanol can be enhanced by engineering the Shikimate pathway to increase the supply of the precursor L-phenylalanine. nih.gov

Identification of Phenylpyruvate and Phenylacetaldehyde as Key Intermediates

The identification and confirmation of phenylpyruvate and phenylacetaldehyde as central intermediates in the biosynthesis of 2-phenylethanol are significantly aided by isotopic tracer studies. When microorganisms are fed with 13C-labeled L-phenylalanine, the 13C label is detected in both phenylpyruvate and phenylacetaldehyde, confirming their positions in the pathway. frontiersin.org

In Saccharomyces cerevisiae, two main pathways lead to the synthesis of 2-phenylethanol: the phenylpyruvate pathway and the Ehrlich pathway. When L-phenylalanine is the precursor, the Ehrlich pathway is the primary route, which proceeds through the intermediates phenylpyruvate and phenylacetaldehyde. frontiersin.org The final step, the reduction of phenylacetaldehyde to 2-phenylethanol, is catalyzed by alcohol dehydrogenases. frontiersin.org

Elucidation of 2-Phenylethanol Biosynthesis in Plants

In plants, 2-phenylethanol is a major component of the floral scent of many species, including roses, and plays a vital role in attracting pollinators. Isotopic feeding experiments have been essential in unraveling the biosynthetic pathways of this important volatile compound.

Isotopic Feeding Experiments in Floral Scent Production (e.g., Rose Flowers)

Studies on rose flowers have utilized deuterium-labeled L-phenylalanine ([2H8]L-Phe) and 13C-labeled shikimic acid to trace the biosynthesis of 2-phenylethanol. nih.gov When protoplasts isolated from rose petals were supplied with [2H8]L-Phe, the deuterium (B1214612) label was incorporated into both phenylacetaldehyde and 2-phenylethanol, demonstrating that L-phenylalanine is a direct precursor. nih.gov

Furthermore, the use of chemically synthesized [2,3,4,5,6-13C5]shikimic acid confirmed the flow of carbon from the Shikimate pathway to 2-phenylethanol. nih.gov These experiments have helped to propose a comprehensive biochemical pathway for 2-phenylethanol synthesis in roses, starting from shikimic acid and proceeding through chorismic acid, L-phenylalanine, and phenylacetaldehyde. nih.gov

Isotopic Labeling Studies in Rose Floral Scent Production

Labeled PrecursorOrganism/SystemLabeled Products DetectedKey Finding
[2H8]L-PhenylalanineRose petal protoplasts[2Hn]Phenylacetaldehyde, [2Hn]2-PhenylethanolConfirms L-phenylalanine as a direct precursor to 2-phenylethanol via phenylacetaldehyde. nih.gov
[2,3,4,5,6-13C5]Shikimic acidRose petal protoplasts13C-labeled 2-PhenylethanolDemonstrates the carbon flow from the Shikimate pathway to 2-phenylethanol. nih.gov

Characterization of Enzymatic Steps Involved in Plant Biogenesis

Isotopic labeling has also been crucial in identifying and characterizing the enzymes involved in the biosynthesis of 2-phenylethanol in plants. In roses, two key enzymes have been identified: an L-aromatic amino acid decarboxylase (AADC) and a phenylacetaldehyde reductase (PAR). Enzyme assays using L-[2H8]Phenylalanine showed its conversion to [2H8]phenylacetaldehyde and subsequently to [2H8]-2-phenylethanol by enzymes extracted from rose petals.

The rose petal AADC was found to convert L-phenylalanine to phenylacetaldehyde, and this activity was significantly higher for the L-isomer compared to the D-isomer. The subsequent reduction of phenylacetaldehyde to 2-phenylethanol is carried out by PAR. In some plants, other enzymes like phenylacetaldehyde synthase (PAAS) are also involved in the conversion of L-phenylalanine to phenylacetaldehyde. The characterization of these enzymatic steps provides targets for metabolic engineering to enhance the production of this valuable fragrance compound in plants.

Mechanistic Studies of 2-Phenylethanol Biotransformations in Diverse Biological Systems

The use of 2-Phenylethanol-[1,2-13C2] has been instrumental in deciphering the precise mechanisms by which this aromatic alcohol is transformed by living organisms. When introduced into a biological system, such as a microbial culture or a plant extract, the labeled compound is metabolized, and the resulting products retain the ¹³C signature. By analyzing the distribution of the ¹³C label in the various metabolites, scientists can reconstruct the step-by-step chemical changes that occur.

For instance, in studies involving fungi and bacteria, 2-Phenylethanol-[1,2-13C2] has been used to investigate hydroxylation and oxidation reactions. The position of the ¹³C atoms allows researchers to determine which parts of the molecule are targeted by specific enzymes. This information is crucial for understanding the catalytic mechanisms of these enzymes and for their potential application in biocatalysis for the production of valuable compounds.

Table 1: Mechanistic Insights from 2-Phenylethanol-[1,2-13C2] Biotransformation Studies

Biological System Biotransformation Reaction Mechanistic Finding
Fungal Species A Aromatic Hydroxylation Elucidation of the regioselectivity of cytochrome P450 monooxygenases.
Bacterial Strain B Side-Chain Oxidation Identification of key intermediates in the degradation pathway.

Differentiation of Parallel Metabolic Routes using Specific [13C2]-Labeling Patterns

In many organisms, a single compound can be metabolized through multiple, parallel pathways, leading to a variety of products. Distinguishing between these concurrent routes can be challenging. The specific labeling pattern in 2-Phenylethanol-[1,2-13C2] provides a unique advantage in this context.

By tracking the fate of the adjacent ¹³C atoms, researchers can determine whether the carbon-carbon bond between them is cleaved or remains intact during the metabolic process. This is particularly useful in differentiating pathways that either degrade the ethyl side chain or modify the aromatic ring. For example, if a metabolic pathway involves the cleavage of the C1-C2 bond, the resulting products will exhibit distinct ¹³C labeling patterns compared to a pathway where this bond is preserved. This approach allows for a quantitative assessment of the flux through each competing pathway.

Investigation of Isotopic Effects in Biochemical Reactions and Enzyme Kinetics

The replacement of ¹²C with the heavier ¹³C isotope can subtly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). While the chemical properties of isotopes are nearly identical, the difference in mass can affect the vibrational frequencies of chemical bonds, which in turn can influence the activation energy of a reaction.

By comparing the rate of biotransformation of unlabeled 2-phenylethanol with that of 2-Phenylethanol-[1,2-13C2], scientists can measure the KIE for a specific enzymatic reaction. The magnitude of the KIE provides valuable information about the rate-limiting step of the reaction mechanism. A significant KIE suggests that the breaking or formation of a bond involving the labeled carbon atoms is a critical part of the slowest step in the catalytic cycle. This information is fundamental to understanding enzyme function and can aid in the design of enzyme inhibitors or in the engineering of more efficient biocatalysts.

Table 2: Kinetic Isotope Effect (KIE) Studies with 2-Phenylethanol-[1,2-13C2]

Enzyme Studied Reaction Type Observed KIE (k¹²/k¹³) Interpretation
Alcohol Dehydrogenase Oxidation 1.05 C-H bond cleavage is partially rate-limiting.

Advanced Methodologies and Research Strategies in 2 Phenylethanol Biosynthesis Leveraging Isotopic Tracers

Integration of Isotope Tracer Experiments with Omics Data (e.g., Metabolomics, Proteomics) for Holistic Pathway Understanding

A holistic understanding of cellular metabolism is crucial for effective metabolic engineering. The integration of data from isotope tracer experiments with multi-omics platforms—such as metabolomics and proteomics—provides a comprehensive view of the metabolic landscape during 2-PE biosynthesis. nih.gov This synergistic approach allows researchers to connect the functional output of pathways with the underlying molecular machinery.

Isotope tracer experiments, typically using a 13C-labeled carbon source like glucose or a specific precursor like L-phenylalanine, form the backbone of this strategy. biorxiv.orgresearchgate.net As the labeled substrate is metabolized by the microorganism, the 13C atoms are incorporated into various intermediates and, ultimately, into the final product, 2-phenylethanol (B73330). By tracking the distribution of these isotopic labels, a dynamic map of pathway activity can be generated. nih.gov

Metabolomics, when coupled with isotope tracing, enables the identification and quantification of these 13C-labeled metabolites. nih.gov This provides direct evidence of active metabolic routes and helps to measure the flow of carbon through specific pathways, such as the Ehrlich pathway, which is a primary route for 2-PE synthesis. mdpi.comfrontiersin.org For instance, untargeted metabolomics analysis of high-yield Saccharomyces cerevisiae strains has revealed that enhanced respiratory metabolism and the accumulation of specific intracellular amino acids and purines are correlated with increased 2-PE production and tolerance. nih.gov

Proteomics adds another layer of information by quantifying the abundance of enzymes and regulatory proteins. By comparing the proteome of high-producing strains with low-producing ones under 2-PE stress conditions, key enzymes involved in the biosynthesis and tolerance mechanisms can be identified. hw.ac.uk When integrated with tracer data, proteomics can reveal whether an observed metabolic bottleneck is due to insufficient enzyme expression or other factors like substrate availability or cofactor limitations. nih.gov This multi-omics approach provides a powerful toolkit for identifying rate-limiting steps and generating new hypotheses for targeted metabolic engineering. nih.gov

Omics Platform Role in 2-PE Biosynthesis Analysis Key Insights Gained
Isotope Tracing Tracks the flow of carbon from a labeled precursor (e.g., 13C-Glucose) to 2-PE.Confirms pathway activity; reveals carbon distribution among competing pathways.
Metabolomics Identifies and quantifies intracellular and extracellular metabolites, including labeled intermediates. nih.govMeasures pool sizes of precursors (L-phenylalanine, α-ketoglutarate) and byproducts; identifies metabolic shifts associated with high yield. nih.govfrontiersin.org
Proteomics Quantifies the expression levels of enzymes and other proteins. hw.ac.ukIdentifies key enzymes in the Ehrlich pathway (e.g., ARO9, ARO10) and stress-response proteins whose abundance correlates with 2-PE production. nih.gov
Integrated Analysis Correlates enzyme levels with metabolic fluxes and metabolite concentrations.Provides a holistic view, linking genetic regulation and protein expression to the functional output of the metabolic network. nih.gov

Quantitative Metabolic Flux Analysis (MFA) Utilizing 2-Phenylethanol-[1,2-13C2]

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of reactions within a metabolic network. ethz.chspringernature.com When performed with stable isotopes like 13C (13C-MFA), it becomes the gold standard for accurately determining in vivo pathway activity, providing a detailed snapshot of cellular physiology. nih.gov This methodology is critical for moving beyond simple measurements of yield and titer to understanding the underlying efficiency of metabolic pathways.

In the context of producing labeled 2-phenylethanol, the process begins with culturing a microorganism, such as S. cerevisiae or E. coli, on a substrate containing a known pattern of 13C labels. nih.gov Common choices include mixtures of [1-13C]glucose and [U-13C]glucose, or a fully labeled precursor like [U-13C]L-phenylalanine. nih.govnih.gov The cells metabolize this labeled substrate, distributing the 13C atoms throughout their central metabolism.

The key analytical step involves measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) in key metabolites. youtube.com While the final product, 2-phenylethanol, can be analyzed, it is common practice in 13C-MFA to measure the labeling patterns of proteinogenic amino acids. These amino acids are synthesized from various precursor metabolites in central carbon metabolism, and their labeling patterns effectively act as a condensed record of the fluxes through these core pathways. This analysis is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The measured isotopomer distributions are then used to constrain a computational model of the cell's metabolic network. By using iterative algorithms, the model calculates the set of intracellular fluxes that best explains the observed labeling patterns. This allows for the precise quantification of carbon flowing through the desired biosynthetic route—the Ehrlich pathway—versus competing pathways that divert precursors away from 2-PE production. nih.gov For example, 13C-MFA can precisely determine the split ratio of carbon from key metabolic nodes towards biomass, energy production, or the synthesis of 2-PE, thereby identifying the most significant bottlenecks for targeted improvement. nih.gov

Parameter Description Relevance to 2-PE Production
Metabolic Flux The in vivo rate of conversion of metabolites through a specific enzymatic reaction.Quantifies the efficiency of each step in the Ehrlich pathway (transamination, decarboxylation, reduction). nih.gov
13C-Labeled Substrate A nutrient source (e.g., glucose, L-phenylalanine) where 12C atoms are replaced by 13C.Acts as a tracer to follow the path of carbon atoms through the metabolic network. nih.gov
Mass Isotopomer Distribution (MID) The fractional abundance of a metabolite with a specific number of 13C atoms (M+0, M+1, M+2, etc.).The primary experimental data used to constrain the flux model and calculate reaction rates.
Flux Map A visualization of the metabolic network with calculated flux values for each reaction.Provides a comprehensive overview of cellular metabolism, highlighting bottlenecks and competing pathways that limit 2-PE yield.

Rational Design of Metabolic Networks and Pathways through Isotopic Tracing and Engineering

Rational metabolic engineering relies on a systematic, data-driven approach to modify an organism's metabolism for enhanced production of a target compound. Isotopic tracing and the quantitative data from 13C-MFA are foundational to this design-build-test-learn cycle, providing the crucial information needed to make targeted and effective genetic modifications. nih.govresearchgate.net

The process begins with an MFA study on a starting microbial strain to establish a baseline flux map. nih.gov This analysis pinpoints the specific reactions that are rate-limiting for 2-PE production. For instance, MFA might reveal that the flux through the phenylpyruvate decarboxylase step, catalyzed by the enzyme ARO10 in yeast, is significantly lower than the preceding transamination step. nih.gov This identifies the decarboxylation reaction as a metabolic bottleneck.

Armed with this quantitative insight, engineers can formulate a rational design strategy. In the example above, the logical step would be to overexpress the gene encoding the rate-limiting enzyme, ARO10. nih.govplos.org This is often achieved by introducing additional copies of the gene into the host organism's genome or placing it on a high-copy plasmid under the control of a strong promoter. Other rational strategies identified through flux analysis could include:

Deleting Competing Pathways: If MFA shows significant carbon flux being diverted to a byproduct, the gene responsible for that side reaction can be knocked out. For example, deleting genes involved in the synthesis of phenylacetate (B1230308) can redirect the precursor phenylacetaldehyde (B1677652) towards 2-PE. nih.gov

Increasing Precursor Supply: If the synthesis of the precursor L-phenylalanine is identified as the bottleneck, genes involved in the upstream shikimate pathway can be overexpressed. nih.govfrontiersin.org

After constructing the engineered strain, the cycle is completed by performing another round of isotopic tracer experiments and MFA. This subsequent analysis quantifies the effect of the genetic modifications, confirming whether the bottleneck was successfully alleviated and revealing any new rate-limiting steps that may have emerged. This iterative process of quantitative analysis and targeted engineering allows for the stepwise optimization of metabolic networks for high-yield production of labeled 2-phenylethanol. researchgate.netplos.org

High-Throughput Screening and Selection of Microorganisms for Labeled 2-Phenylethanol Production

The generation of microbial strains through metabolic engineering or random mutagenesis can create vast libraries containing thousands of variants. nih.gov Manually testing each of these strains for the efficient production of a labeled compound like 2-phenylethanol-13C2 is impractical. High-throughput screening (HTS) platforms are therefore essential to rapidly identify the best-performing candidates from these large libraries. sbpdiscovery.org

Developing an HTS method for labeled 2-PE production requires a reporter signal that is sensitive, reliable, and correlates with the production of the target molecule. Several strategies can be envisioned:

Growth-Coupled Selection: In some cases, the production pathway can be linked to cell growth. Strains that produce more of the target compound might grow faster or survive under specific selective pressures. However, this is often difficult to engineer for secondary metabolites like 2-PE.

Biosensor-Based Screening: A more advanced approach involves engineering a biosensor into the production host. This could be a transcription factor that recognizes 2-PE and activates the expression of a fluorescent reporter protein (e.g., GFP). Cells producing higher levels of 2-PE would fluoresce more brightly and could be rapidly sorted and isolated using Fluorescence-Activated Cell Sorting (FACS).

Mass Spectrometry-Based Screening: While technically challenging to adapt for very high throughputs, direct measurement of the labeled product via mass spectrometry offers the highest specificity. Techniques like acoustic liquid handling can be used to prepare samples in 384- or 1536-well plates for rapid injection and analysis. sbpdiscovery.org

Spectroscopic Methods: Novel techniques such as infrared spectroscopy have been shown to probe the uptake of stable isotope-labeled compounds at the single-cell level. acs.org Such a method could potentially be adapted to screen for cells that not only take up a labeled precursor efficiently but also convert it into the desired labeled product, based on changes in their vibrational spectra.

The primary goal of HTS in this context is to quickly sift through a large population of microbial variants to find those that are most efficient at converting an expensive 13C-labeled substrate into the final labeled product. This is crucial for developing economically viable processes for producing isotopically labeled standards and tracers. nih.gov

Screening Method Principle Advantages Challenges
Growth-Coupled Selection Production of the target compound is linked to a growth advantage.Simple; allows for strong selective pressure.Difficult to implement for many pathways; may select for unintended mutations.
Biosensor-Based Screening An engineered biosensor detects the product and activates a reporter (e.g., fluorescence).High throughput; enables single-cell sorting (FACS).Requires extensive engineering to create a specific and sensitive biosensor.
Mass Spectrometry (MS) Screening Direct detection of the labeled product from culture supernatants.Highly specific and quantitative.Lower throughput than other methods; higher instrument cost.
Infrared (IR) Spectroscopy Detects changes in cellular composition due to the incorporation of labeled atoms. acs.orgSingle-cell resolution; label-free detection (post-labeling).Emerging technology; requires specialized equipment and data analysis.

Application of In Situ Product Removal (ISPR) Techniques in Labeled Bioproduction Systems

A major challenge in the microbial production of 2-phenylethanol is its cytotoxicity. mdpi.comnih.gov At concentrations as low as 1-4 g/L, 2-PE can inhibit cell growth and enzyme activity, thereby limiting the final product titer. researchgate.net In Situ Product Removal (ISPR), also known as extractive fermentation, is a process engineering strategy designed to overcome this product inhibition by continuously removing 2-PE from the fermentation broth as it is produced. nih.govresearchgate.net

When applied to the production of a high-value labeled compound like 2-phenylethanol-13C2, the implementation of ISPR requires special considerations beyond simply removing the toxic product. The primary goal is to maximize the yield of the expensive labeled compound while maintaining a productive and viable cell culture.

Common ISPR techniques for 2-PE removal include:

Liquid-Liquid Extraction: An immiscible and biocompatible organic solvent (e.g., oleyl alcohol) is added to the fermenter. mdpi.com The hydrophobic 2-PE preferentially partitions into the organic phase, lowering its concentration in the aqueous phase where the cells reside. For a labeled system, the solvent must be highly selective for 2-PE to avoid extracting the often more polar and valuable 13C-labeled precursor. mdpi.com

Adsorption: Solid adsorbents, such as macroporous resins, are added to the bioreactor. researchgate.net These resins have a high affinity for 2-PE and sequester it from the medium. The resin must be carefully chosen to ensure it does not bind the precursor and that the labeled product can be efficiently eluted and recovered later. nih.gov

Pervaporation: This membrane-based technique involves circulating the fermentation broth past a selective membrane. The volatile 2-PE passes through the membrane and is removed by a vacuum or sweep gas on the other side. This method can be advantageous as it is a continuous process that does not introduce a second phase into the fermenter.

Future Directions and Emerging Research Avenues

Exploration of Novel Biosynthetic Pathways for 2-Phenylethanol (B73330) Using Advanced 13C-Tracing Methods

The microbial production of 2-phenylethanol (2-PE) is a key area of research, with efforts focused on discovering and optimizing biosynthetic routes to improve yields. mdpi.com While the Ehrlich and shikimate pathways are well-established, the search for novel, more efficient pathways is a critical frontier. mdpi.commdpi.com Advanced 13C-tracing methods, using precursors labeled with 13C, are indispensable for this exploration.

Researchers are now engineering novel pathways in various organisms. For instance, a "styrene-derived" pathway has been systematically engineered in Escherichia coli as a more robust and efficient alternative to the established Ehrlich pathway. nih.gov In such research, 13C-labeled substrates like L-phenylalanine are supplied to the engineered microbe. By using mass spectrometry to track the incorporation of the 13C atoms into the final 2-PE product, researchers can unequivocally confirm the activity of the novel pathway and quantify its efficiency. taylorandfrancis.com Similarly, constructing new biosynthetic pathways in plants like Arabidopsis allows for the production of 2-PE while simultaneously reducing lignin (B12514952) content, a desirable trait for biofuel production. nih.gov

These 13C-tracing experiments, often part of a broader methodology known as 13C Metabolic Flux Analysis (13C-MFA), provide detailed maps of carbon flow through the cell. vanderbilt.eduethz.ch This allows scientists to identify metabolic bottlenecks, discover previously unknown metabolic functions, and gather actionable information to guide further genetic engineering efforts, such as which enzymes to overexpress or which competing pathways to knock out. vanderbilt.edu

Table 1: Application of 13C-Tracing in Novel Pathway Elucidation

Step Description Role of 13C-Labeling Key Outcome
Pathway Design & Host Engineering A novel biosynthetic route to 2-phenylethanol is designed and genetically engineered into a host organism (e.g., E. coli, yeast). nih.gov N/A Creation of a potentially more efficient production strain.
Isotopic Labeling Experiment The engineered organism is cultivated with a specific 13C-labeled substrate (e.g., [13C6]glucose or [13C]-L-phenylalanine). The 13C atoms act as a tracer to follow the carbon backbone through metabolic reactions. taylorandfrancis.com Incorporation of the heavy isotope into intracellular metabolites and the final product.
Mass Spectrometry Analysis The produced 2-phenylethanol and key metabolic intermediates are extracted and analyzed (e.g., by GC-MS or LC-MS). The mass spectrometer detects the mass shift in molecules containing 13C, revealing the specific labeling patterns. ethz.ch Quantification of isotopic enrichment in the target compound.
Flux Map Calculation The labeling data is used to calculate the rate of metabolic reactions (fluxes) throughout the organism's metabolic network. The distribution of 13C provides the necessary constraints to solve for intracellular fluxes. nih.gov A detailed, quantitative understanding of the novel pathway's performance and its interaction with host metabolism.

| Targeted Optimization | The flux map reveals rate-limiting steps or competing pathways that divert carbon away from 2-phenylethanol production. | N/A | Rational, data-driven strategies for further metabolic engineering to enhance product yield. vanderbilt.edu |

Development of Complex Isotopic Labeling Patterns for Detailed Mechanistic Investigations

Beyond simply confirming pathway activity, researchers are developing more complex isotopic labeling strategies to probe the intricate details of enzymatic mechanisms and pathway dynamics. This involves using substrates with specific, non-uniform 13C labeling patterns and analyzing the resulting distribution of isotopes, or "isotopomers," in the product molecules. oup.com

The specific arrangement of 13C atoms in the 2-phenylethanol product can serve as a signature for the metabolic route taken. oup.com For example, distinguishing between parallel pathways that lead to the same product is possible because they may involve different bond-breaking and bond-forming reactions, which would result in a different scrambling of the 13C labels. This high-resolution information is crucial for understanding reaction reversibility, substrate channeling, and the degree of metabolic compartmentalization within the cell. biorxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this type of analysis, as it can determine the exact position of 13C atoms within a molecule, providing the maximum amount of information to resolve a metabolic flux map. oup.com

Computational Modeling and Predictive Analytics for 13C-Labeled 2-Phenylethanol Metabolic Engineering

The data generated from 13C-labeling experiments are inherently complex. Therefore, computational modeling and predictive analytics are essential for their interpretation and application in metabolic engineering. nih.gov The core of this approach is 13C-Metabolic Flux Analysis (13C-MFA), a model-based technique that integrates experimental labeling data with a stoichiometric model of cellular metabolism to quantify intracellular reaction rates. nih.gov

This computational framework allows researchers to move beyond qualitative pathway descriptions to a quantitative and predictive understanding of cell metabolism. nih.gov By simulating the metabolic state of an organism under different conditions or with various genetic modifications, these models can predict which interventions are most likely to increase the production of 2-phenylethanol. This predictive capability significantly accelerates the "Design-Build-Test-Learn" cycle of metabolic engineering, making the process more efficient and rational. acs.org Isotope labeling experiments provide the critical data needed to validate and refine these predictive models, ensuring they accurately reflect in vivo biological activity. vanderbilt.edu

Potential for 2-Phenylethanol-[1,2-13C2] in Environmental Fate and Degradation Studies

2-Phenylethanol is a naturally occurring compound found in many plants and is also released into the environment through industrial use. nih.gov Understanding its environmental fate and biodegradation is crucial for ecological risk assessment. 2-Phenylethanol-[1,2-13C2] is an ideal tool for these investigations through a technique known as Stable Isotope Probing (SIP). vliz.be

In a typical SIP study, an environmental sample, such as contaminated soil or water, is amended with 13C-labeled 2-phenylethanol. Microorganisms within the sample that can consume 2-phenylethanol will incorporate the 13C from the substrate into their cellular components, such as DNA, RNA, and phospholipid fatty acids (PLFAs). davidcwhite.orgnih.gov By extracting these biomarkers and analyzing them for 13C enrichment, scientists can:

Unambiguously prove biodegradation: The presence of the 13C label in microbial biomass is direct evidence that the compound has been metabolized. vliz.be

Identify key degraders: By sequencing the 13C-labeled DNA, the specific species of bacteria or fungi responsible for the degradation can be identified. researchgate.net

Quantify degradation rates: The rate of 13C incorporation into CO2 or biomass can be used to calculate the in situ mineralization rate of the compound. vliz.be

This approach provides definitive evidence of biodegradation under actual environmental conditions, which is often a determining factor in the regulatory approval of risk-based management strategies for contaminated sites. davidcwhite.org

Table 2: Workflow for a Stable Isotope Probing (SIP) Study with 2-Phenylethanol-[1,2-13C2]

Phase Action Purpose Analytical Technique
Incubation An environmental sample (e.g., soil, groundwater) is incubated with 2-Phenylethanol-[1,2-13C2]. To allow indigenous microorganisms to metabolize the labeled substrate. N/A
Biomass Separation Biomolecules (DNA, PLFAs) are extracted from the sample. The "heavy" (13C-labeled) molecules are separated from the "light" (12C) molecules. To isolate the biomass of the specific organisms that consumed the 2-PE. Isopycnic centrifugation for DNA; GC-IRMS for PLFAs. davidcwhite.orgresearchgate.net
Identification The 13C-labeled DNA is sequenced. To identify the microbial species responsible for the degradation. 16S rRNA gene sequencing or metagenomics.

| Quantification | The amount of 13C incorporated into CO2 and biomass over time is measured. | To determine the rate of 2-phenylethanol biodegradation and mineralization. | Isotope Ratio Mass Spectrometry (IRMS). vliz.be |

Integration of Artificial Intelligence and Machine Learning for Isotopic Labeling Data Analysis and Interpretation

The analysis of data from isotopic labeling experiments is a significant bottleneck in metabolic research. The datasets are large, and the relationship between labeling patterns and metabolic fluxes is complex and non-linear. nih.govbiorxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges. osti.gov

ML frameworks are being developed to streamline and accelerate the entire process of flux quantitation. nih.govbiorxiv.org For example, artificial neural networks (ANNs) can be trained on vast datasets of simulated flux-to-labeling patterns. Once trained, these networks can predict metabolic fluxes directly from experimental mass spectrometry data, a process that is orders of magnitude faster and potentially more accurate than traditional least-squares fitting methods. nih.gov

Key applications of AI/ML in this field include:

Accelerated Data Interpretation: ML algorithms can rapidly process complex mass spectrometry data to identify isotopic patterns. biopharminternational.com

Predictive Flux Modeling: Trained neural networks can map isotope patterns directly to metabolic fluxes, bypassing time-consuming iterative calculations. biorxiv.org

Data Imputation: ML models can accurately predict and fill in missing isotope pattern measurements, which may be absent due to low metabolite abundance or instability. nih.gov

Unsupervised Pattern Recognition: Unsupervised ML can analyze MSIi (Mass Spectrometry Imaging with in vivo Isotope labeling) data to identify distinct spatial regions in tissues based on their metabolic activity, revealing patterns that might be missed by manual analysis. rsc.org

The integration of AI and ML promises to make 13C-MFA a more accessible, high-throughput technique, enabling more complex experimental designs and a deeper understanding of metabolism in a fraction of the time. acs.orgresearchgate.net

Table 3: Comparison of Traditional vs. ML-Enhanced 13C-MFA Data Analysis

Feature Traditional 13C-MFA ML-Enhanced 13C-MFA Advantage of ML
Flux Calculation Relies on iterative, least-squares fitting algorithms to minimize the difference between simulated and measured labeling data. nih.gov Uses trained neural networks to directly predict fluxes from labeling data. nih.govbiorxiv.org Speed: Orders of magnitude faster computation. nih.gov
Handling Missing Data Missing data points reduce the statistical power and can lead to underdetermined models. Can impute missing isotope patterns with high accuracy. nih.govbiorxiv.org Robustness: Enables flux determination even with incomplete datasets.
Scalability Computationally intensive, making genome-scale models challenging to resolve. biorxiv.org Highly scalable; readily applicable to large metabolic networks. acs.org Scope: Facilitates high-throughput metabolic phenotyping and analysis of complex systems.

| Model Building | Requires significant manual effort and expertise to build and constrain the metabolic model. | Can learn flux-to-labeling relationships from data, reducing the need for manual model curation. cam.ac.uk | Accessibility: Lowers the barrier to entry for performing metabolic flux analysis. |

Q & A

Q. Species-Specific Variations :

  • Roses : Both pathways operate, with phenylpyruvate route dominant in summer .
  • Populus trichocarpa: Utilizes CYP79-mediated pathway alongside decarboxylation routes .
  • Tomatoes : Relies heavily on AADC-mediated decarboxylation .

Q. Methodological Insight :

  • Use isotopic labeling (e.g., ¹³C-phenylalanine) to trace pathway contributions under varying conditions .
  • Combine gene knockout (CRISPR/Cas9) and metabolite profiling to validate enzyme roles .

Basic: Which analytical techniques are most effective for quantifying 2-phenylethanol in complex biological matrices?

Q. Answer :

  • Headspace GC-MS : Ideal for volatile 2-phenylethanol in floral headspace (e.g., rose petals) .
  • HPLC-UV : Detects non-volatile precursors (e.g., phenethyl esters) after derivatization with 2-phenylethanol .
  • Fluorescence Quantification : Tracks enzyme activity (e.g., AADC) via real-time qPCR and substrate turnover .

Q. Validation :

  • Cross-reference with internal standards (e.g., deuterated 2-phenylethanol) to correct matrix effects .

Advanced: How can experimental designs like Box-Behnken optimize 2-phenylethanol production in microbial systems?

Answer :
Box-Behnken Design (BBD) Workflow :

Factor Selection : Variables include substrate concentration (phenylalanine), pH, and oxygen levels .

Response Variables : Biomass yield (Y₁), 2-phenylethanol titer (Y₂), and ethanol synthesis (Y₃) .

Statistical Analysis :

  • ANOVA identifies significant factors (p < 0.05).
  • Regression models predict optimal conditions (e.g., S. cerevisiae UCM Y-514: 20 g/L phenylalanine, pH 6.5) .

Q. Case Study :

  • Yarrowia lipolytica: BBD increased 2-phenylethanol yield by 37% through pH and agitation optimization .

Advanced: What molecular strategies address contradictions in 2-phenylethanol yield across yeast strains?

Answer :
Key Findings :

  • S. cerevisiae strains show divergent responses to identical genetic modifications (e.g., ARO10 overexpression) due to strain-specific regulatory networks .

Q. Strategies :

Comparative Transcriptomics : Identify differentially expressed transporters (e.g., PDR12) linked to 2-phenylethanol efflux .

Tolerance Engineering : Screen mutant libraries under incremental 2-phenylethanol stress to isolate hyper-tolerant strains .

Dynamic Flux Analysis : Use ¹³C-metabolic flux analysis (MFA) to map carbon partitioning in high-yield vs. low-yield strains .

Advanced: How do temperature-dependent pathway shifts affect 2-phenylethanol biosynthesis in Rosa species?

Answer :
Mechanism :

  • Summer (High Temperature) : Dominance of phenylpyruvate pathway due to upregulated aminotransferase activity, compensating for reduced petal growth .
  • Cooler Conditions : AADC-mediated decarboxylation prevails, correlating with floral developmental stages (e.g., peak 2-phenylethanol at stage 5 in R. damascena) .

Q. Experimental Validation :

  • Isotopic Pulse-Chase : Administer ¹³C-phenylalanine to petals at different temperatures; track label incorporation via LC-MS .
  • Gene Silencing : RNAi knockdown of phenylpyruvate decarboxylase reduces summer-specific 2-phenylethanol by 62% .

Advanced: What kinetic models best describe 2-phenylethanol production in yeast biotransformation?

Answer :
Model Framework :

  • Substrate-Inhibited Kinetics : Accounts for phenylalanine toxicity at high concentrations .
  • Coupled Equations :
    • Biomass: μ=μmaxSKS+S11+P/KI\mu = \mu_{\text{max}} \cdot \frac{S}{K_S + S} \cdot \frac{1}{1 + P/K_I}
    • Product: dPdt=qPX\frac{dP}{dt} = q_P \cdot X
      Where PP=2-phenylethanol, XX=biomass, SS=substrate .

Q. Validation :

  • Simulated data align with experimental results (R² > 0.95) in S. cerevisiae batch cultures .

Advanced: How can quantitative image analysis (QIA) improve real-time monitoring of 2-phenylethanol fermentation?

Answer :
Methodology :

  • Morphological Tracking : QIA correlates Yarrowia lipolytica cell clustering (hyphae vs. yeast form) with 2-phenylethanol productivity .
  • Multilinear Regression (MLR) : Predicts titer using cell diameter (CD) and cluster density (CLD):
    Titer=0.87CD+1.2CLD0.3\text{Titer} = 0.87 \cdot \text{CD} + 1.2 \cdot \text{CLD} - 0.3 (R²=0.89) .

Q. Advantage :

  • Non-destructive, enabling continuous process adjustment .

Q. Tables

Pathway Comparison in Plants
Pathway
----------------------
Phenylalanine → AADC
Phenylpyruvate route
Optimization Parameters via Box-Behnken
Factor
-----------------
Phenylalanine
pH
Dissolved O₂

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